ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate
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Overview
Description
Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyano group, and a naphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with 2-cyano-3-naphthylprop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. This method allows for better control over reaction conditions and can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features.
Ethyl 2-cyano-3-naphthylpropanoate: Shares the naphthyl and cyano groups but lacks the benzoate ester.
Ethyl benzoate: A basic ester without the additional functional groups.
Uniqueness
Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-23(27)17-10-12-20(13-11-17)25-22(26)19(15-24)14-18-8-5-7-16-6-3-4-9-21(16)18/h3-14H,2H2,1H3,(H,25,26)/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFUDAIEVYHBL-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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